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Compound of Interest

Compound Name: Acth (1-17) tfa

Cat. No.: B15619334

Introduction

Adrenocorticotropic hormone (1-17), often supplied as a trifluoroacetate (TFA) salt, is a
biologically active N-terminal fragment of the full-length ACTH (ACTH 1-39) peptide. Full-length
ACTH is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known
for stimulating the adrenal cortex to produce cortisol.[1][2][3] However, ACTH and its fragments,
including ACTH (1-17), are also part of the melanocortin system, exerting a range of effects
beyond steroidogenesis by binding to melanocortin receptors (MCRs) found on various cell

types.[4]

ACTH (1-17) is generated from the cleavage of ACTH (1-39) by the prohormone convertase
PC2.[5] It can serve as a precursor to a-Melanocyte-Stimulating Hormone (a-MSH), another
key melanocortin peptide.[6][7] The TFA counter-ion is a remnant from the solid-phase
synthesis process and is generally not considered to have biological effects at the
concentrations used in cell culture experiments.

Mechanism of Action

The biological effects of ACTH (1-17) are mediated through its interaction with one or more of
the five G-protein coupled melanocortin receptors (MC1R to MC5R).[4] The specific receptor(s)
activated depends on the cell type and their expression profile. For instance, MC2R is the
classical ACTH receptor on adrenal cells, while MC1R and MC3R are often implicated in
inflammatory responses on immune cells, and MC3R has been identified on chondrocytes.[4]

[8][°]
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Upon binding, these receptors typically activate a canonical signaling pathway:

Receptor Binding: ACTH (1-17) binds to the extracellular domain of the MCR.

o G-Protein Activation: The receptor undergoes a conformational change, activating the
associated Gs alpha subunit of the heterotrimeric G-protein.

o Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase, an
enzyme that converts ATP into cyclic adenosine monophosphate (CAMP).[9]

o Second Messenger Signaling: The resulting increase in intracellular cAMP acts as a second
messenger, activating Protein Kinase A (PKA).[9]

o Downstream Effects: PKA then phosphorylates various downstream targets, including
transcription factors like CREB (CAMP response element-binding protein), leading to
changes in gene expression and cellular function.[9] In some cells, calcium mobilization has
also been observed as a downstream effect.[10][11]

Melanocortin Receptor Signaling Pathway
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Caption: Canonical signaling pathway of ACTH (1-17) via a Melanocortin Receptor.
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Primary Cell Culture Applications

ACTH (1-17) TFA is a valuable tool for investigating the non-classical roles of melanocortins in
various primary cell types.

e Immunomodulation in Primary Macrophages/Microglia: Melanocortins are known for their
potent anti-inflammatory properties.[4] In primary macrophages or microglia, ACTH (1-17)
can be used to study the suppression of pro-inflammatory mediators. For example, it can be
used to counteract the effects of inflammatory stimuli like Lipopolysaccharide (LPS),
reducing the secretion of cytokines such as TNF-a and IL-1[3.[4] This makes it a compound
of interest for research into inflammatory diseases.

e Chondrogenesis in Primary Chondrocytes and Mesenchymal Stem Cells (MSCs): Studies
have shown that ACTH can promote the differentiation of mesenchymal progenitor cells into
chondrocytes and enhance extracellular matrix production by mature chondrocytes.[8][12]
This involves increasing the expression of key cartilage matrix proteins like collagen type Il
and aggrecan.[12] This application is relevant for research in osteoarthritis, cartilage repair,
and tissue engineering.[2][4][13]

o Steroidogenesis in Primary Adrenocortical Cells: As a fragment of ACTH, the peptide can be
used to study the regulation of steroid hormone synthesis in primary cultures of adrenal cells.
[1][14] Experiments can measure the dose-dependent secretion of corticosteroids like
cortisol or corticosterone in response to treatment.[15]

Data Presentation

Table 1: Effect of ACTH (1-17) on Pro-inflammatory
Cytokine Secretion in LPS-Stimulated Primary
Macrophages
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Treatment Group

Concentration

TNF-a Secretion

IL-1p Secretion

(pg/mL) (pg/mL)

Vehicle Control
_ - 45+ 8 12+4

(Unstimulated)
LPS Control 100 ng/mL 1250 + 110 480 = 55
LPS + ACTH (1-17) 1nM 1080 + 95 415 + 48
LPS + ACTH (1-17) 10 nM 750 + 68 260 = 30
LPS + ACTH (1-17) 100 nM 480 = 50 155+ 21

*Data are representative values (Mean = SD) synthesized from typical anti-inflammatory

peptide studies. Statistical significance vs. LPS Control: *p < 0.05, *p < 0.01.

Table 2: Effect of ACTH (1-17) on Chondrogenic Markers
in Pri H I | < ~ells (MSCs]

Collagen i Aggrecan
Treatment ) . Proteoglycan
. Expression Expression . .
Group (21 Concentration Matrix (Alcian
(Fold Change (Fold Change
days) Blue 0.D.)
vs. Control) vs. Control)
Basal Medium
- 1.0£0.2 1.0£0.3 0.15+0.04
Control
Chondrogenic
] - 85x1.1 122+15 0.88 £ 0.09
Medium (CM)
CM +ACTH (1-
1nM 9.2+1.3 13.1+1.8 0.95+0.11
17)
CM +ACTH (1-
17) 10 nM 128+15 185zx21 1.25 £ 0.14*
CM +ACTH (1-
17) 100 nM 151+19 224+25 1.48 £+ 0.16**
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*Data are representative values (Mean = SD) based on published effects of ACTH on
chondrogenesis.[12] Gene expression is hormalized to a housekeeping gene. Statistical
significance vs. CM Control: *p < 0.05, *p < 0.01.

Experimental Protocols

Protocol 1: Assessing the Anti-inflammatory Effect of
ACTH (1-17) on Primary Macrophages

This protocol details the steps to measure the inhibitory effect of ACTH (1-17) on the production
of TNF-a by primary macrophages stimulated with Lipopolysaccharide (LPS).

Experimental Workflow: Macrophage Cytokine Assay
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Caption: Workflow for evaluating the anti-inflammatory effect of ACTH (1-17).
Materials:

e ACTH (1-17) TFA peptide stock solution (e.g., 1 mM in sterile water)
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e Primary macrophages (e.g., mouse bone marrow-derived or peritoneal macrophages)

e Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

» Lipopolysaccharide (LPS) from E. coli

e Phosphate-Buffered Saline (PBS)

e 96-well tissue culture plates

o ELISAKit for TNF-a (species-specific)

o Cell viability assay kit (e.g., MTT, LDH)

Procedure:

o Cell Seeding: Isolate primary macrophages using an established protocol. Seed the cells in a
96-well plate at a density of 5 x 1074 to 1 x 10”5 cells per well in 100 pL of complete culture
medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

o Peptide Pre-treatment: Prepare serial dilutions of ACTH (1-17) TFA in culture medium.
Carefully remove the old medium from the cells and replace it with 100 puL of medium
containing the desired concentrations of ACTH (1-17) (e.g., 1 nM, 10 nM, 100 nM) or vehicle
control. Incubate for 1 hour.

e LPS Stimulation: Add 10 pL of LPS solution (at 10x the final concentration, e.g., 1 pug/mL) to
each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the unstimulated
control wells.

 Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

» Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached
cells. Carefully collect the supernatant without disturbing the cell layer and store at -80°C
until the ELISA is performed.

o Cell Viability Assay (Optional but Recommended): Perform an MTT or LDH assay on the
remaining cells in the plate to ensure that the observed effects on cytokine levels are not due
to peptide-induced cytotoxicity.
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o ELISA: Quantify the concentration of TNF-a in the collected supernatants using a
commercial ELISA kit, following the manufacturer’s instructions precisely.[5][6][8] This will
involve preparing a standard curve, adding samples and standards to the antibody-coated
plate, followed by detection antibody, substrate, and stop solution.

o Data Analysis: Calculate the TNF-a concentrations from the standard curve. Normalize the
results to cell viability data if applicable. Compare the cytokine levels between the LPS
control and the ACTH (1-17) treated groups.

Protocol 2: Evaluating the Chondrogenic Potential of
ACTH (1-17) on Primary Mesenchymal Stem Cells
(MSCs)

This protocol describes how to assess the ability of ACTH (1-17) to enhance the differentiation
of primary MSCs into chondrocytes. The primary endpoint is the quantification of proteoglycan-
rich extracellular matrix.

Materials:

e ACTH (1-17) TFA peptide stock solution (e.g., 1 mM in sterile water)

e Primary MSCs (e.g., human bone marrow- or adipose-derived)

e MSC Growth Medium (e.g., DMEM-low glucose, 10% FBS, 1% Pen-Strep)

e Incomplete Chondrogenic Medium (ICM): DMEM-high glucose, 1% Pen-Strep, 100 nM
dexamethasone, 50 pg/mL ascorbate-2-phosphate, 40 ug/mL L-proline, 1% ITS+ Premix.

e Complete Chondrogenic Medium (CM): ICM supplemented with 10 ng/mL TGF-33.
o 24-well tissue culture plates

» Alcian Blue 8GX stain and GuHCI for extraction

» (PCR reagents for gene expression analysis (optional)

Procedure:
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MSC Culture: Culture and expand primary MSCs according to standard protocols.[7] Ensure
cells are characterized and are below passage 5 for optimal differentiation potential.

Micromass Culture Seeding: Harvest MSCs and resuspend them in ICM at a high
concentration (e.g., 1 x 1077 cells/mL). Carefully pipette a 10 uL droplet of this cell
suspension into the center of each well of a 24-well plate, creating a high-density micromass
culture.

Adhesion: Incubate the plate for 2 hours at 37°C, 5% CO2, allowing the cells to adhere
without disturbing the droplets.

Initiate Differentiation: Gently add 500 pL of medium to each well according to the
experimental groups:

o Control: Complete Chondrogenic Medium (CM) with vehicle.

o Treatment Groups: CM containing various concentrations of ACTH (1-17) (e.g., 1 nM, 10
nM, 100 nM).

Long-term Culture: Culture the micromasses for 21 days. Replace the medium every 2-3
days with freshly prepared medium for each treatment group.

Matrix Quantification (Alcian Blue Staining):

o Fixation: After 21 days, wash the micromasses with PBS and fix with 4%
paraformaldehyde for 30 minutes.

o Staining: Wash again with PBS and stain overnight with 1% Alcian Blue in 0.1 N HCI.
o Washing: Wash the wells extensively with distilled water to remove unbound stain.

o Quantification: Add 500 pL of 6M Guanidine HCI (GuHCI) to each well and incubate on a
shaker for 6 hours to extract the bound stain. Transfer the extract to a 96-well plate and
measure the optical density (O.D.) at 620 nm. Higher O.D. corresponds to greater
proteoglycan content.

Gene Expression Analysis (Optional):
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o Atday 21, lyse a separate set of micromasses to extract total RNA.

o Perform reverse transcription followed by quantitative PCR (QPCR) to analyze the relative
expression of chondrogenic marker genes (e.g., COL2A1, ACAN) and hypertrophic
markers (COL10A1), normalized to a stable housekeeping gene.
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 To cite this document: BenchChem. [Application Notes: ACTH (1-17) TFA in Primary Cell
Cultures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619334#acth-1-17-tfa-treatment-in-primary-cell-
cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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